molecular formula C21H25NO3 B5617343 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclopentanecarboxamide

Cat. No. B5617343
M. Wt: 339.4 g/mol
InChI Key: QNQMEILGTYJKGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclopentanecarboxamide" involves intricate organic synthesis techniques. For instance, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine has been utilized in the synthesis of complex derivatives such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, which further aids in preparing novel derivatives with various substituents (Aghekyan et al., 2009). This indicates a versatile approach in synthesizing compounds with a cyclopentane core.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be analyzed through crystal structure and Hirshfeld surface analysis. For example, the compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcases the triclinic crystal system, providing insights into the molecular conformation and stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds like "1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclopentanecarboxamide" often involve reductive cyclization, as demonstrated in the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Sodium dithionite serves as the reductive cyclizing agent, indicating the compound's ability to undergo complex reactions to form new derivatives (Bhaskar et al., 2019).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-6-9-17(10-7-15)22-20(23)21(12-4-5-13-21)16-8-11-18(24-2)19(14-16)25-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQMEILGTYJKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclopentane-1-carboxamide

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